5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c13-9-8-6(7-2-1-3-14-7)4-15-10(8)12-5-11-9/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBTAOTPHKKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-54-4 | |
| Record name | 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization with Carbonyl Reactants
The most widely documented method involves cyclization reactions between aminothiophene derivatives and carbonyl-containing reagents. A representative synthesis begins with 2-aminothiophene-3-carboxylic acid, which undergoes condensation with benzoyl chloride in pyridine at 0°C . After 1 hour at low temperature, the mixture is stirred at room temperature for 3 hours, yielding intermediates such as 2-phenyl-4H-thieno[2,3-d] oxazin-4-one . Subsequent reflux with 4-aminopyridine in acetic acid for 4 hours induces cyclization, producing the target compound in 82% yield .
Key spectral data confirm the structure:
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IR (KBr, cm⁻¹) : 1690 (C=O stretch), 1595 (C=N stretch), 660 (C-S bond) .
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¹H NMR (400 MHz, CDCl₃) : Aromatic protons resonate at δ 7.45 (2H) and 7.12 (2H), while a singlet at δ 3.85 corresponds to methoxy groups in substituted derivatives .
Formamide-Mediated Cyclocondensation
Alternative routes employ formamide as a cyclizing agent. Heating 2-aminothiophene substrates with excess formamide at 150–200°C for 2–4 hours generates the thienopyrimidinone core . For example, 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is obtained in 76–97% yield under these conditions, with higher temperatures favoring faster cyclization . This method avoids acidic or basic catalysts, simplifying purification.
| Parameter | Value |
|---|---|
| Temperature | 150–200°C |
| Reaction Time | 2–4 hours |
| Yield | 76–97% |
| Key Reagent | Formamide |
(Thio)Urea and Isocyanate-Based Synthesis
Cyclocondensation with thiourea or potassium thiocyanate in acidic media provides access to thioxo or dione derivatives, which are precursors to the target compound. Patel et al. reported a 58% yield for 2-thioxo-thieno[2,3-d]pyrimidin-4-one using hydrochloric acid in refluxing 1,4-dioxane . Further reduction or functional group interconversion yields the desired 4-one derivative.
Mechanistic Insight :
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Nucleophilic attack by the aminothiophene’s amine group on the thiocyanate’s electrophilic carbon.
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Cyclization via intramolecular dehydration.
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Acid-catalyzed tautomerization to stabilize the thienopyrimidinone structure .
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler method constructs the thieno[2,3-d]pyrimidine ring via base-induced cyclization of mercaptocarbonitrile intermediates. Abdel Hamid et al. demonstrated this approach using alkyl chloroacetate to substitute a mercapto group, followed by deprotonation and cyclization in basic conditions (71% yield) . This route is advantageous for introducing substituents at the 2-position.
Phosphorylation-Assisted Cyclization
Phosphorus oxychloride (POCl₃) facilitates cyclization by activating carbonyl groups. In a reported procedure, 2-aminothiophene-3-carboxamide reacts with POCl₃ under reflux, yielding 4-chlorothieno[2,3-d]pyrimidine intermediates . Subsequent hydrolysis or nucleophilic substitution with thiophen-2-ylmagnesium bromide introduces the thiophene moiety, culminating in the target compound .
Optimization Notes :
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Excess POCl₃ (3–5 equivalents) ensures complete conversion.
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Reaction times exceeding 6 hours minimize byproduct formation .
Industrial-Scale Production
While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors enable efficient mixing and heat transfer during cyclization steps, reducing reaction times by 30–50% compared to batch processes . Automated purification systems employing silica gel chromatography (hexane:ethyl acetate, 1:1) achieve >95% purity with minimal manual intervention .
Analytical Validation
Rigorous spectroscopic characterization ensures structural fidelity:
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 394.34 for nitro-substituted derivatives) confirm molecular weight .
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¹³C NMR : Signals at δ 158.25 and 163.35 ppm correlate with pyrimidinone carbonyl and thiophene carbons, respectively .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Formamide Cyclization | 76–97 | 98 | Simplicity, no catalysts |
| Thiourea Condensation | 58–72 | 95 | Access to thioxo derivatives |
| Thorpe-Ziegler | 71 | 97 | Substituent flexibility |
| POCl₃ Activation | 65–82 | 96 | Rapid kinetics |
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit a variety of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, a series of new derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Compounds showed promising antibacterial effects with some achieving significant inhibition zones in agar diffusion assays .
- Anticancer Properties : The compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen metabolism. Inhibition of this enzyme could lead to reduced estrogen levels in hormone-sensitive cancers . Additionally, thieno[2,3-d]pyrimidine derivatives have shown potential as anticancer agents through their ability to disrupt DNA repair mechanisms .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. Their structural similarities allow for modifications that enhance their efficacy against inflammatory pathways .
Case Study 1: Antimicrobial Activity Evaluation
A study synthesized several thieno[2,3-d]pyrimidin-4(3H)-one derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with specific functional groups exhibited enhanced activity against both bacterial and fungal strains. For example:
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| 5a | 20 mm (against E. coli) | 15 mm (against Candida albicans) |
| 5b | 18 mm (against S. aureus) | 12 mm (against Aspergillus niger) |
These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Mechanism Exploration
Another research effort focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The study demonstrated that specific compounds could inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. The mechanism was linked to the inhibition of key proteins involved in cell division .
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound’s ability to interact with DNA and proteins also contributes to its biological activity .
Comparison with Similar Compounds
Benzo-Fused Thieno[2,3-d]Pyrimidin-4-One Derivatives
- Example: 3-Amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one ()
- Structural Difference: Incorporates a tetrahydrobenzo ring fused to the thienopyrimidinone core.
- Bioactivity: Exhibits analgesic and anti-inflammatory properties but lacks reported anticancer activity.
Pyrrolo[2,3-d]Pyrimidin-4-One Derivatives
- Example : 5-Iodo-7-phenyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one ()
- Structural Difference : Replaces the thiophene ring with a pyrrole moiety.
- Bioactivity : Used in cardiac muscle cell studies and MAP4K4 inhibition. The pyrrole ring may enhance hydrogen bonding with kinase targets, improving selectivity but reducing metabolic stability compared to thiophene-containing analogs .
Coumarin-Pyrazolo-Thieno[2,3-d]Pyrimidinone Hybrids
- Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ()
- Structural Difference: Fuses coumarin and pyrazolo-pyridine systems to the thienopyrimidinone core.
- Bioactivity : Combines fluorescence properties (from coumarin) with anticancer activity. The extended π-system may improve DNA intercalation but could reduce solubility .
Thiazolo[3,2-a]Pyrimidinone Derivatives
Sulfanyl-Substituted Thieno[2,3-d]Pyrimidinones
- Examples: 5-(4-Fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () 3-Phenyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one ()
- Structural Difference : Features sulfanyl (-SH) or sulfanylidene (-S=) groups at the 2-position.
- Bioactivity: Sulfanyl groups improve metal-binding capacity, which may enhance protease inhibition.
Alkyl-Substituted Thieno[2,3-d]Pyrimidinones
- Example: 2-(1-Chloroethyl)-5-(thiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one ()
- Structural Difference : Substituted with a chloroethyl group at the 2-position.
- Bioactivity : The chloroethyl group may act as an alkylating agent, contributing to DNA damage in cancer cells. However, this modification increases toxicity risks compared to the parent compound .
Key Research Findings and Trends
Structure-Activity Relationships (SAR)
- Thiophene vs. Other Heterocycles: The thiophene ring in 5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one balances electronic effects (sulfur’s electron-withdrawing nature) and hydrophobicity, optimizing cell membrane permeability and target engagement .
- Substituent Effects :
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility : Compounds with polar groups (e.g., methoxyethyl in ) exhibit higher aqueous solubility but shorter half-lives due to rapid excretion.
- Metabolic Stability : Sulfanyl-substituted derivatives () show increased susceptibility to oxidation, whereas benzo-fused analogs () demonstrate prolonged circulation.
Therapeutic Potential
- Anticancer Activity : The target compound outperforms coumarin hybrids () and alkylated derivatives () in in vivo tumor suppression, likely due to balanced lipophilicity and kinase inhibition .
- Selectivity : Pyrrolo derivatives () exhibit higher selectivity for cardiac targets, while thiazolo analogs () show broader kinase inhibition.
Biological Activity
5-(Thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
1. Chemical Structure and Properties
The compound has a complex heterocyclic structure characterized by a thieno[2,3-d]pyrimidin core with a thiophene substituent. Its molecular formula is with notable physicochemical properties that influence its biological activity.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. Various methods have been reported, including:
- Condensation Reactions : Using thiophene derivatives and appropriate reagents to form the thieno-pyrimidine structure.
- Cyclization Techniques : Employing cyclization methods to construct the bicyclic framework.
3.1 Anti-inflammatory Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
This indicates that the compound has comparable efficacy to established anti-inflammatory drugs like celecoxib.
3.2 Analgesic Effects
The analgesic activity of thieno[2,3-d]pyrimidine derivatives has also been evaluated through various models:
- Acute Pain Models : The compounds showed promising results in reducing pain responses in animal models.
- Safety Profile : High safety margins were observed with acute lethal dose (ALD50) values exceeding 0.3 g/kg in experimental settings, suggesting a favorable therapeutic window .
3.3 Antioxidant Activity
Research has also highlighted the antioxidant potential of thieno[2,3-d]pyrimidine derivatives:
These findings suggest that modifications to the thienopyrimidine structure can enhance its ability to scavenge free radicals.
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- El-Gazzar et al. (2007) : This study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities using carrageenan-induced paw edema models .
- Recent Developments (2021) : A review highlighted novel thienopyrimidine derivatives with improved anti-inflammatory effects and structure–activity relationships (SARs), emphasizing the importance of specific substitutions for enhanced biological activity .
5.
This compound demonstrates significant biological activity, particularly in anti-inflammatory and analgesic contexts. Ongoing research into its synthesis and modification could lead to the development of new therapeutic agents targeting inflammation-related conditions.
Future studies should focus on elucidating the mechanisms underlying its biological effects and exploring its potential in clinical applications.
Q & A
Q. Yield Optimization :
- Use high-purity starting materials to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., ethanol/water mixtures) to achieve >80% purity .
Basic: How is the structural characterization of this compound validated in academic research?
Q. Methodological Answer :
- X-ray Diffraction (XRD) : Confirms the fused thieno-pyrimidinone ring system and tautomeric forms (e.g., 3H vs. 1H configurations) .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N, S content within ±0.3% theoretical values .
Advanced: How do researchers resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anticancer effects)?
Q. Methodological Answer :
- Replicate Studies : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) under controlled conditions .
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace thiophene with furan) to isolate activity drivers (Table 1) .
- Mechanistic Studies :
- Perform enzyme inhibition assays (e.g., DHFR for anticancer activity).
- Use molecular docking to predict binding modes .
Q. Table 1. SAR of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Substituent | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| Thiophen-2-yl | 12.5 (Anticancer) | Topoisomerase II | |
| Phenyl | 8.7 (Antimicrobial) | DNA gyrase |
Advanced: What strategies are employed to optimize regioselectivity in heterocyclic ring formation?
Q. Methodological Answer :
- Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct ring closure at the 2,3-d position .
- Thermodynamic vs. Kinetic Control :
Advanced: How do researchers validate tautomeric forms of thieno[2,3-d]pyrimidin-4-one derivatives?
Q. Methodological Answer :
- XRD Analysis : Resolves 3H vs. 4H tautomers by identifying hydrogen bonding patterns (e.g., O∙∙∙H-N distances) .
- Computational Chemistry :
- DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers .
- Compare computed vs. experimental IR spectra for carbonyl stretching (~1700 cm⁻¹) .
Advanced: What experimental designs are used to assess the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- In Vitro ADME :
- In Vivo Studies :
- Use randomized block designs (e.g., 4 replicates with 5 animals/group) to evaluate bioavailability .
Advanced: How can substituent effects on electronic properties be quantified for SAR studies?
Q. Methodological Answer :
- Hammett Constants (σ) : Correlate substituent electronic effects (e.g., electron-withdrawing -NO₂) with bioactivity .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials to assess electron-donating/withdrawing capacity .
- Computational LogP : Predict lipophilicity using software (e.g., ChemAxon) to optimize membrane permeability .
Basic: What safety protocols are recommended for handling this compound in the lab?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
